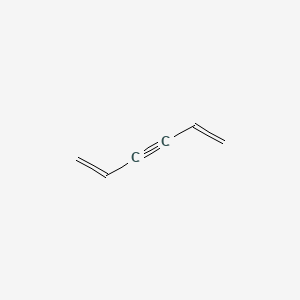

Divinylacetylene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 4th degree. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

821-08-9 |

|---|---|

Molekularformel |

C6H6 |

Molekulargewicht |

78.11 g/mol |

IUPAC-Name |

hexa-1,5-dien-3-yne |

InChI |

InChI=1S/C6H6/c1-3-5-6-4-2/h3-4H,1-2H2 |

InChI-Schlüssel |

AUBDSFLQOBEOPX-UHFFFAOYSA-N |

SMILES |

C=CC#CC=C |

Kanonische SMILES |

C=CC#CC=C |

Siedepunkt |

85.0 °C |

melting_point |

-88.0 °C |

Andere CAS-Nummern |

821-08-9 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Divinylacetylene fundamental properties and reactivity

An In-depth Technical Guide to Divinylacetylene: Fundamental Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DVA), systematically named hexa-1,5-dien-3-yne, is a highly unsaturated C6 hydrocarbon featuring two vinyl groups and one acetylene (B1199291) group. Its unique conjugated structure, CH₂=CH−C≡C−CH=CH₂, makes it a molecule of significant interest due to its high reactivity and potential as a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, its diverse reactivity—including polymerization, addition reactions, and hydrogenation—and detailed experimental protocols for its synthesis and key transformations. Associated reaction pathways and experimental workflows are visualized to facilitate a deeper understanding of its chemical behavior.

Fundamental Properties

This compound is a highly reactive organic compound known for the presence of multiple unsaturated bonds, which makes it a valuable intermediate in organic synthesis.[1] Its core properties are summarized below.

Data Presentation: Physical and Chemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | hexa-1,5-dien-3-yne | [2][3] |

| Synonyms | 1,5-Hexadien-3-yne, DVA | [3] |

| CAS Number | 821-08-9 | [2] |

| Molecular Formula | C₆H₆ | [2][3] |

| Molecular Weight | 78.11 g/mol | [2] |

| Boiling Point | 85.0 °C | [1] |

| Melting Point | -88.0 °C | [1] |

| Appearance | Yellowish oil | [1] |

| XLogP3 | 2.2 | [1] |

Reactivity and Core Reaction Mechanisms

The high degree of unsaturation in this compound governs its reactivity, making it susceptible to a variety of chemical transformations. It is classified as a highly hazardous material, with a flammability rating of 3 (can be ignited under almost all ambient temperature conditions) and a reactivity rating of 4 (capable of detonation or explosive decomposition at normal temperatures and pressures).[2]

Polymerization

This compound is highly prone to polymerization, which can proceed via different mechanisms depending on the conditions.

-

In the presence of air (oxygen): It readily homopolymerizes at ambient temperatures, forming a soft, transparent, oxygen-containing jelly that is dangerously explosive.[1] Over time, this can harden into brittle thermoset resins.[1]

-

Thermal Polymerization: In the absence of air, heating this compound (e.g., at 80°C) leads to a different type of polymer, typically a yellow, viscous oil that can dry to form hard, chemically resistant films.[1] If the reaction proceeds too far, the mixture can set into a gel.[1]

Addition Reactions

The double and triple bonds of this compound are active sites for the addition of various reagents.

-

Hydrogenation: this compound can be catalytically hydrogenated using catalysts such as nickel or palladium.[2] The reaction is selective and typically stops after the addition of three moles of H₂, producing n-hexene-3 as the major product without proceeding to full saturation to hexane.[2]

-

Addition of Thiols and Amines: Thiophenols and amines can add to the unsaturated bonds of this compound. For instance, thiocresol has been shown to add at the 1- and 2-positions.[2] Amines can also add to the terminal carbon atoms.[2]

Cycloaddition Reactions

While specific, high-yield examples of this compound participating in cycloaddition reactions are not extensively detailed in the surveyed literature, its structure suggests potential involvement in such transformations. The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene reacting with a dienophile (an alkene or alkyne).[4][5]

-

As a Dienophile: The acetylenic bond in this compound could potentially act as a dienophile, reacting with a conjugated diene. This reactivity is generally enhanced when the dienophile contains electron-withdrawing groups.[4]

-

As a Diene: The conjugated enyne system could theoretically act as the 4π-electron component, though this is less common for acyclic enynes compared to cyclic dienes.[4]

A related isomer, hexa-1,3-dien-5-yne, is known to undergo thermal cycloisomerization to form an allenic cyclohexa-1,2,4-triene (isobenzene), which then rearranges to benzene.[6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key reactions of this compound.

Synthesis via Acetylene Trimerization (Nieuwland Process)

This protocol is based on the continuous bubble-column process for the trimerization of acetylene.[1]

Materials:

-

Acetylene gas

-

Catalyst solution: Aqueous solution of cuprous chloride (CuCl) and ammonium (B1175870) chloride (NH₄Cl)

-

Hydrochloric acid (for catalyst stabilization)

-

Nitrogen gas (for inerting)

-

Bubble-column reactor equipped with gas inlet, outlet, heating/cooling system, and acid dosing port

Procedure:

-

Catalyst Preparation: Prepare the aqueous catalyst solution containing cuprous chloride and ammonium chloride.

-

Reactor Setup: Charge the bubble-column reactor with the catalyst solution.

-

Inerting: Purge the reactor system thoroughly with nitrogen gas to remove all oxygen.

-

Heating: Heat the catalyst solution to the reaction temperature, typically between 60-80°C.

-

Reaction Initiation: Discontinue the nitrogen flow and introduce a continuous stream of acetylene gas through the sparger at the base of the reactor. A typical space velocity is around 200 m³ of acetylene per m³ of catalyst solution per hour.[1]

-

Catalyst Maintenance: Throughout the reaction, maintain the catalyst activity by periodically or continuously dosing with hydrochloric acid to stabilize the copper(I) species.[1]

-

Product Collection: The gaseous effluent from the reactor, containing unreacted acetylene and product vapors (vinylacetylene and this compound), is passed through a cooling and separation system to condense the products.

-

Purification: The crude liquid product is purified by fractional distillation to separate this compound from other oligomers and byproducts.

Catalytic Hydrogenation to n-Hexene-3

This protocol is adapted from a patented process for the selective hydrogenation of this compound.[2]

Materials:

-

This compound

-

Active Nickel catalyst (preferably on a kieselguhr support)

-

Hydrogen gas

-

High-pressure autoclave with stirring and temperature/pressure controls

-

Solvent (optional, e.g., acetone, ethanol, benzene)

Procedure:

-

Reactor Charging: In a high-pressure autoclave, place the this compound and the active nickel catalyst. If a solvent is used, add it at this stage.

-

Sealing and Purging: Seal the autoclave and purge several times with hydrogen gas to remove air.

-

Pressurization: Pressurize the autoclave with hydrogen to the desired reaction pressure.

-

Heating and Agitation: Begin vigorous agitation and heat the autoclave to the target temperature (e.g., starting at 35-40°C and raising to ~85°C).

-

Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is complete when approximately three moles of hydrogen have been consumed per mole of this compound. The reaction rate will slow considerably at this point.

-

Cooling and Depressurization: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Product Isolation: Open the autoclave and filter the reaction mixture to remove the nickel catalyst.

-

Purification: Distill the filtrate to remove any polymeric byproducts and isolate the purified n-hexene-3. An 80-85% yield can be obtained.[2]

References

- 1. 501-65-5 CAS MSDS (Diphenylacetylene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Buy this compound | 821-08-9 [smolecule.com]

- 3. This compound | C6H6 | CID 61222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Vinylacetylene - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Radical thiol-yne chemistry on diphenylacetylene: selective and quantitative addition enabling the synthesis of hyperbranched poly(vinyl sulfide)s - PubMed [pubmed.ncbi.nlm.nih.gov]

Divinylacetylene (CAS 821-08-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinylacetylene, with the CAS number 821-08-9 and IUPAC name hexa-1,5-dien-3-yne, is a highly unsaturated and reactive organic compound. Its unique structure, consisting of two vinyl groups flanking a central acetylene (B1199291) core (CH₂=CH−C≡C−CH=CH₂), makes it a valuable intermediate in organic synthesis. This technical guide provides a detailed characterization of this compound, including its physicochemical properties, spectroscopic data, synthesis protocols, and reactivity, to support its application in research and development.

Physicochemical Properties

This compound is a colorless liquid known for its high reactivity. A summary of its key physicochemical properties is presented in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 821-08-9 | [NIST, PubChem] |

| Molecular Formula | C₆H₆ | [NIST, PubChem] |

| Molecular Weight | 78.11 g/mol | [NIST, PubChem] |

| Melting Point | -88 °C | [LookChem] |

| Boiling Point | 85 - 86.55 °C | [ChemNet, LookChem] |

| Density | 0.772 - 0.785 g/cm³ | [ChemNet, LookChem] |

| Refractive Index | 1.5035 - 1.504 | [LookChem, Stenutz] |

| Vapor Pressure | 79 mmHg at 25°C | [LookChem] |

| InChI Key | AUBDSFLQOBEOPX-UHFFFAOYSA-N | [NIST, PubChem] |

Spectroscopic Characterization

The elucidation of this compound's structure is confirmed through various spectroscopic techniques.

Mass Spectrometry

The electron ionization mass spectrum of this compound is available through the NIST WebBook. The spectrum is characterized by a molecular ion peak (M⁺) corresponding to its molecular weight.

-

Molecular Ion (M⁺): m/z = 78

-

Major Fragments: Analysis of the fragmentation pattern provides insight into the molecule's structure, with common losses corresponding to vinyl and acetylene fragments.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic absorption bands for its functional groups. The data is available on the NIST WebBook.

-

C-H stretch (vinyl): ~3085 cm⁻¹

-

C≡C stretch (alkyne): ~2200 cm⁻¹ (This can be weak or absent in symmetrical or near-symmetrical alkynes)

-

C=C stretch (vinyl): ~1625 cm⁻¹

-

C-H bend (vinyl): ~965 cm⁻¹ and ~910 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data for this compound is not widely available in common databases. However, based on the structure, the following characteristic chemical shifts can be predicted:

-

¹H NMR: The vinyl protons would be expected to appear in the range of 5.0-6.5 ppm. The protons on the terminal carbons (=CH₂) would likely be around 5.2-5.5 ppm, while the proton on the inner carbon (-CH=) would be further downfield, around 5.8-6.2 ppm, showing complex splitting patterns due to cis, trans, and geminal coupling.

-

¹³C NMR: The acetylenic carbons are expected in the range of 80-90 ppm. The vinyl carbons would appear between 115-140 ppm, with the terminal (=CH₂) carbons being at the lower end of this range and the inner (=CH-) carbons at the higher end.

Experimental Protocols

Synthesis of this compound via the Nieuwland Process

This compound is synthesized through the dimerization and trimerization of acetylene, a reaction pioneered by Julius A. Nieuwland.[1] The process utilizes a catalyst composed of cuprous chloride and a solubilizing agent like ammonium (B1175870) or potassium chloride in an aqueous solution.[1]

Catalyst Preparation:

-

Dissolve ammonium chloride (NH₄Cl) and cuprous chloride (CuCl) in deionized water. A typical preparation involves dissolving 5.35 g (0.1 mol) of NH₄Cl and 9.9 g (0.1 mol) of CuCl in 10 mL of deionized water.[2]

-

The mixture is heated to approximately 80°C with stirring until a homogeneous reddish-brown solution is obtained.[2]

-

A small amount of concentrated hydrochloric acid is often added to maintain an acidic environment and prevent the precipitation of copper(I) acetylide.

Reaction Procedure:

-

The catalyst solution is placed in a suitable reactor, such as a bubbling bed reactor.

-

The reactor is purged with an inert gas (e.g., nitrogen) to eliminate air.

-

Acetylene gas is continuously bubbled through the catalyst solution at room temperature.

-

The reaction produces a mixture of vinylacetylene and this compound. The product stream, along with unreacted acetylene, exits the reactor.

-

The products are then separated from the unreacted acetylene, which can be recycled. This compound is separated from vinylacetylene by distillation.

Caution: This reaction is hazardous due to the potential formation of explosive copper acetylide and the inherent instability of this compound.[1]

Caption: Synthesis workflow for this compound.

Reactivity and Chemical Pathways

This compound's high degree of unsaturation makes it a versatile yet highly reactive molecule.

Polymerization

In the presence of trace oxygen, this compound readily undergoes homopolymerization, even at ambient temperatures. This process proceeds through a series of stages, starting with soft gels and progressing to elastomeric resins and finally to hard, brittle thermosets.

Addition Reactions

The double and triple bonds in this compound are susceptible to various addition reactions:

-

Hydrogenation: Catalytic hydrogenation, for instance with nickel or palladium catalysts, can reduce the triple and double bonds.

-

Halogenation: It reacts with halogens like chlorine.

-

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl) can occur.

-

Nucleophilic Addition: Thiophenols and amines can add across the unsaturated bonds.

Caption: Key reaction pathways of this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with extreme caution.

-

Flammability: It is classified as a flammable agent (3rd degree).

-

Reactivity: It is a highly reactive agent (4th degree).

-

Peroxide Formation: this compound is a peroxide-forming chemical, which can lead to explosive peroxides upon storage and exposure to air.[3]

-

Explosion Hazard: It can decompose or polymerize explosively, and its handling, especially distillation, requires stringent safety measures.[1]

Appropriate personal protective equipment, a well-ventilated work area (fume hood), and adherence to all institutional safety protocols are mandatory when working with this compound.

Conclusion

This compound is a molecule with significant potential in synthetic chemistry due to its rich and versatile reactivity. This guide provides a foundational understanding of its properties and synthesis to aid researchers in its safe and effective use. The lack of readily available experimental NMR data highlights an area for further investigation to fully characterize this compound.

References

Theoretical Underpinnings of Divinylacetylene's Electronic Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divinylacetylene (1,5-hexadien-3-yne), a conjugated enyne, possesses a unique electronic structure that dictates its reactivity, spectroscopic properties, and potential applications in materials science and as a synthon in drug development. A thorough understanding of its electronic transitions, molecular orbitals, and excited state behavior is paramount for predicting its chemical behavior and designing novel molecular architectures. This technical guide provides a comprehensive overview of the theoretical methods employed to elucidate the electronic structure of this compound. Due to the limited availability of specific published theoretical data for this compound, this guide outlines the established high-level computational protocols and presents illustrative data from closely related conjugated systems to provide a robust framework for its study.

Introduction

This compound (C6H6) is a fascinating and reactive unsaturated hydrocarbon featuring a conjugated system of two vinyl groups linked by an acetylene (B1199291) moiety.[1][2][3] This conjugation gives rise to a delocalized π-electron system, which is responsible for its characteristic chemical and photophysical properties. Understanding the distribution and energies of its molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for predicting its behavior in chemical reactions, including cycloadditions and polymerizations. Furthermore, knowledge of its excited state manifold, including vertical excitation energies and oscillator strengths, is essential for interpreting its electronic absorption spectrum and assessing its potential in photochemistry and as a chromophore in larger molecular systems.

This guide details the state-of-the-art ab initio computational methods that are best suited for studying the electronic structure of molecules like this compound. These methods provide a powerful toolkit for researchers to gain deep insights into the electronic landscape of such conjugated systems, thereby guiding experimental design and accelerating the discovery of new applications.

Theoretical Methodology and Computational Protocols

The accurate theoretical description of the electronic structure of conjugated molecules like this compound, which may exhibit both static and dynamic electron correlation, necessitates the use of high-level quantum chemical methods. The following sections detail the most appropriate and widely used computational protocols for such investigations.

Ground State Geometry Optimization

The first step in any electronic structure calculation is to determine the molecule's equilibrium geometry. This is typically achieved using Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).

Protocol:

-

Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP, or Møller-Plesset perturbation theory (MP2).

-

Basis Set: A Pople-style basis set, such as 6-311+G(d,p), or a correlation-consistent basis set, like aug-cc-pVTZ, is recommended to provide a balanced description of the electronic structure.[4]

-

Procedure: The geometry is optimized until a stationary point on the potential energy surface is located, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

Calculation of Excited States

To investigate the electronic transitions and obtain theoretical absorption spectra, several advanced computational methods are available. The choice of method depends on the desired accuracy and the computational resources available.

TD-DFT is a widely used method for calculating the excited states of medium to large molecules due to its favorable balance of computational cost and accuracy for many systems.[5][6][7]

Protocol:

-

Method: TD-DFT calculations are performed on the optimized ground-state geometry. A range-separated hybrid functional, such as CAM-B3LYP, is often recommended for conjugated systems to provide a better description of charge-transfer excitations.[5][8]

-

Basis Set: A basis set with diffuse functions, such as aug-cc-pVTZ, is crucial for accurately describing excited states, especially those with Rydberg character.[4]

-

Procedure: The calculation yields vertical excitation energies, which correspond to the energy difference between the ground and excited states at the ground-state geometry, and oscillator strengths, which are related to the intensity of the electronic transitions.[9]

EOM-CCSD is a high-accuracy wave function-based method that provides a reliable description of singly excited states.[4][10][11][12]

Protocol:

-

Method: EOM-CCSD calculations are performed to obtain the energies and properties of the excited states.

-

Basis Set: Similar to TD-DFT, a large basis set with diffuse functions, such as aug-cc-pVTZ, is necessary for accurate results.

-

Procedure: This method yields highly accurate vertical excitation energies and oscillator strengths. It is often used to benchmark the results from more approximate methods like TD-DFT.

For molecules with significant multireference character, where the electronic structure cannot be well-described by a single determinant, the CASSCF/CASPT2 methodology is the gold standard.[13][14] CASSCF provides a qualitatively correct description of the electronic states, and CASPT2 subsequently includes dynamic electron correlation to yield quantitative accuracy.[13][15][16]

Protocol:

-

Method: A state-averaged CASSCF (SA-CASSCF) calculation is typically performed to obtain a balanced description of the ground and several low-lying excited states. The active space should include the π and π* orbitals of the conjugated system. This is followed by a multi-state CASPT2 (MS-CASPT2) calculation to obtain accurate energies.

-

Basis Set: A correlation-consistent basis set, such as aug-cc-pVTZ, is recommended.

-

Procedure: The SA-CASSCF step provides the qualitative wavefunction and orbitals, while the MS-CASPT2 calculation provides the final, dynamically correlated vertical excitation energies.

Data Presentation: Illustrative Theoretical Data for Conjugated Enynes

| State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| 1¹A" | 5.75 | 0.000 | HOMO -> LUMO |

| 2¹A' | 6.21 | 0.350 | HOMO -> LUMO+1 |

| 2¹A" | 7.10 | 0.001 | HOMO-1 -> LUMO |

| 3¹A' | 7.35 | 0.550 | HOMO-1 -> LUMO+1 |

Note: This data is illustrative and based on typical results for small conjugated enynes. Actual values for this compound will differ.

Mandatory Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the theoretical investigation of the electronic structure of a molecule like this compound.

Qualitative Molecular Orbital Diagram

The conjugated π system of this compound is formed from the p-orbitals of the six carbon atoms. This leads to the formation of six π molecular orbitals: three bonding (π) and three anti-bonding (π*). The six π-electrons fill the three bonding molecular orbitals in the ground state. The following diagram qualitatively represents the energy levels of these frontier molecular orbitals.

Conclusion

While specific, high-level theoretical data for the electronic structure of this compound remains to be published, the computational methodologies outlined in this guide provide a clear and robust pathway for its investigation. The application of TD-DFT, EOM-CCSD, and CASSCF/CASPT2 methods can yield a comprehensive understanding of its excited states, electronic transitions, and molecular orbitals. Such theoretical insights are invaluable for researchers in drug development, enabling the rational design of novel therapeutics, and for materials scientists exploring new organic electronic and photofunctional materials. The generalized workflow and qualitative molecular orbital diagram presented here serve as a foundational template for future computational studies on this compound and related conjugated enyne systems.

References

- 1. 1,5-Hexadien-3-yne [webbook.nist.gov]

- 2. 1,5-Hexadien-3-yne [webbook.nist.gov]

- 3. This compound | C6H6 | CID 61222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7.10.2 Excited States via EOM-EE-CCSD and EOM-CCSDT⣠7.10 Coupled-Cluster Excited-State and Open-Shell Methods ⣠Chapter 7 Open-Shell and Excited-State Methods ⣠Q-Chem 6.3 Userâs Manual [manual.q-chem.com]

- 5. Benchmarking the performance of time-dependent density functional theory methods on biochromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. arxiv.org [arxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. arxiv.org [arxiv.org]

- 11. Excited states with equation-of-motion CCSD (EOM-CCSD) [Molpro manual] [molpro.net]

- 12. 5.9. Excited States via EOM-CCSD — ORCA 6.1.1 Manual [orca-manual.mpi-muelheim.mpg.de]

- 13. CASSCF and CASPT2 studies on the structures, transition energies, and dipole moments of ground and excited states for azulene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cees.dipc.org [cees.dipc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 8.3 caspt2 [molcas.org]

Spectroscopic Profile of Divinylacetylene (C6H6): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data

The following sections summarize the key spectroscopic data for divinylacetylene in clearly structured tables.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its constituent functional groups. The data presented in Table 1 is sourced from the Coblentz Society, Inc. collection, as provided by the NIST WebBook.[1]

| Wavenumber (cm⁻¹) | Assignment |

| 3085 | =C-H stretch (vinyl) |

| 2985 | C-H stretch (vinyl, overtone) |

| 2200 | -C≡C- stretch (alkyne) |

| 1620 | C=C stretch (vinyl) |

| 1410 | =C-H in-plane bend (vinyl) |

| 970 | =C-H out-of-plane bend (trans vinyl) |

| 910 | =C-H out-of-plane bend (vinyl) |

Table 1: Infrared Absorption Bands for this compound.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The major peaks are listed in Table 2, with data compiled by the NIST Mass Spectrometry Data Center.

| m/z | Relative Intensity (%) | Assignment |

| 78 | 100 | [M]⁺ (Molecular Ion) |

| 77 | 60 | [M-H]⁺ |

| 52 | 55 | [C4H4]⁺ |

| 51 | 45 | [C4H3]⁺ |

| 50 | 30 | [C4H2]⁺ |

Table 2: Major Peaks in the Mass Spectrum of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound exhibits absorption in the ultraviolet region, characteristic of its conjugated π-system. The absorption maximum is detailed in Table 3, based on data compiled by Victor Talrose et al. and provided in the NIST WebBook.[2]

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| 228 | Not Reported | Heptane |

Table 3: UV-Vis Absorption Data for this compound. [2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These are generalized protocols that can be adapted for the analysis of this compound, a volatile and reactive compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Methodology: Gas-Phase FT-IR Spectroscopy

-

Sample Preparation: Due to the volatility of this compound (Boiling Point: 85 °C), a gas-phase spectrum is most appropriate. A small liquid sample of purified this compound is injected into an evacuated gas cell with IR-transparent windows (e.g., KBr or NaCl). The cell is allowed to equilibrate to ensure the sample is in the vapor phase.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty gas cell is recorded to account for any atmospheric and instrumental interferences.

-

The sample spectrum is then recorded by passing the IR beam through the gas cell containing the this compound vapor.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of this compound. The resulting spectrum is then analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

-

Gas Chromatography:

-

A small volume (typically 1 µL) of the sample solution is injected into the GC inlet.

-

The sample is vaporized and carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 column).

-

The column temperature is programmed to start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature to ensure separation of this compound from any impurities.

-

-

Mass Spectrometry:

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To measure the electronic absorption spectrum of this compound and determine its absorption maximum (λmax).

Methodology: Solution-Phase UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as hexane or ethanol. The concentration should be chosen to yield an absorbance value between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Two quartz cuvettes are filled, one with the pure solvent (as the reference) and the other with the this compound solution.

-

A baseline spectrum is recorded with the solvent-filled cuvette in both the sample and reference beams.

-

The UV-Vis spectrum of the this compound solution is then recorded over a relevant wavelength range (e.g., 200-400 nm).

-

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the IUPAC Nomenclature and Structure of Divinylacetylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divinylacetylene, known by its IUPAC name hexa-1,5-dien-3-yne , is a highly reactive organic compound with the chemical formula C₆H₆. Its unique structure, featuring two vinyl groups flanking a central acetylene (B1199291) core, makes it a valuable but challenging intermediate in organic synthesis. This guide provides a comprehensive overview of the nomenclature, structure, and key chemical properties of this compound, including detailed experimental protocols for its synthesis and characteristic reactions. Due to the compound's inherent instability, this guide supplements experimental data with computational predictions for a more complete understanding of its molecular geometry and spectroscopic behavior.

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is hexa-1,5-dien-3-yne .[1][2] The name is derived by identifying the longest carbon chain containing the maximum number of multiple bonds, which is a six-carbon chain. The chain is numbered to give the triple bond the lowest possible locant, resulting in the "-3-yne" suffix. The two double bonds are located at positions 1 and 5, leading to the "1,5-dien-" prefix.

The structure consists of a linear six-carbon backbone with a triple bond between C3 and C4, and double bonds between C1-C2 and C5-C6.[2][3] This arrangement of alternating double and triple bonds makes this compound a conjugated enyne system.

Synonyms: 1,5-Hexadien-3-yne, Divinyl acetylene[1]

Molecular Geometry

| Parameter | Value |

| Bond Lengths (Å) | |

| C1=C2 | 1.34 |

| C2-C3 | 1.43 |

| C3≡C4 | 1.21 |

| C4-C5 | 1.43 |

| C5=C6 | 1.34 |

| C-H (vinyl) | 1.08 - 1.09 |

| **Bond Angles (°) ** | |

| H-C1-H | 117.0 |

| H-C1=C2 | 121.5 |

| C1=C2-C3 | 123.0 |

| C2-C3≡C4 | 178.0 |

| C3≡C4-C5 | 178.0 |

| C4-C5=C6 | 123.0 |

| H-C6=C5 | 121.5 |

| H-C6-H | 117.0 |

Note: These values are representative and may vary slightly depending on the computational method and basis set used.

Physical and Chemical Properties

This compound is a yellowish oil that is highly reactive and prone to explosive decomposition when subjected to shock, heat, or friction.[3] It can polymerize spontaneously, especially in the presence of air, to form a thick jelly and eventually a hard, explosive resin.[3] It is also known to form explosive peroxides upon exposure to air.[1]

| Property | Value | Reference |

| Molecular Formula | C₆H₆ | [3] |

| Molecular Weight | 78.11 g/mol | [2] |

| Melting Point | -88.0 °C | |

| Boiling Point | 85.0 °C | |

| Appearance | Yellowish oil | [3] |

Spectroscopic Data

Due to its instability, obtaining and handling pure samples of this compound for spectroscopic analysis is challenging. Therefore, predicted spectroscopic data from computational models are presented here as a reference for researchers.

Infrared (IR) Spectroscopy

The calculated IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| =C-H stretch (vinyl) | 3080 - 3100 |

| C≡C stretch (alkyne) | ~2150 (weak or inactive) |

| C=C stretch (vinyl) | 1620 - 1640 |

| =C-H bend (vinyl) | 910 - 990 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts for this compound in a non-polar solvent are provided below.

¹H NMR:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H1, H6 (CH₂=) | 5.3 - 5.5 | dd |

| H2, H5 (=CH-) | 5.8 - 6.0 | ddt |

¹³C NMR:

| Carbon | Predicted Chemical Shift (ppm) |

| C1, C6 | ~123 |

| C2, C5 | ~128 |

| C3, C4 | ~85 |

Experimental Protocols

Caution: this compound is a highly hazardous and explosive material. All handling and reactions should be conducted by trained professionals in a controlled environment with appropriate safety precautions, including the use of blast shields.

Synthesis of this compound

This compound is typically synthesized via the dimerization of vinylacetylene, which is itself formed from the dimerization of acetylene. The reaction is catalyzed by a solution of cuprous chloride and a solubilizing agent such as ammonium (B1175870) chloride, a system known as the Nieuwland catalyst. The following is a representative laboratory-scale protocol.

Materials:

-

Acetylene gas (purified)

-

Copper(I) chloride (CuCl)

-

Ammonium chloride (NH₄Cl)

-

Hydrochloric acid (HCl, concentrated)

-

Deionized water

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

In a three-necked flask equipped with a gas inlet tube, a gas outlet connected to a cold trap, and a mechanical stirrer, prepare the catalyst solution under an inert atmosphere.

-

To 100 mL of deionized water, add 25 g of ammonium chloride and 15 g of copper(I) chloride.

-

Slowly add concentrated hydrochloric acid dropwise while stirring until the salts dissolve to form a clear, brown solution.

-

Gently heat the solution to 60-70 °C.

-

Purified acetylene gas is then bubbled through the stirred catalyst solution at a controlled rate.

-

The effluent gas, containing unreacted acetylene, vinylacetylene, and this compound, is passed through a cold trap (e.g., cooled with dry ice/acetone) to condense the less volatile products.

-

The reaction is monitored by gas chromatography to optimize for the formation of this compound. The ratio of vinylacetylene to this compound can be influenced by reaction time, temperature, and acetylene flow rate.

-

The condensed products are carefully collected and can be purified by fractional distillation under reduced pressure and at low temperatures. Extreme caution is advised during this step due to the explosive nature of this compound.

Caption: Synthesis of this compound from Acetylene.

Hydrogenation of this compound

This compound can be selectively hydrogenated to various products depending on the catalyst and reaction conditions. The following protocol describes the hydrogenation to primarily yield n-hexene.

Materials:

-

This compound

-

Raney Nickel catalyst

-

Ethanol (B145695) (solvent)

-

Hydrogen gas

Procedure:

-

In a high-pressure autoclave, a slurry of Raney Nickel catalyst in ethanol is prepared under an inert atmosphere.

-

A solution of this compound in ethanol is added to the autoclave.

-

The autoclave is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired pressure.

-

The mixture is stirred and heated to the reaction temperature.

-

Hydrogen uptake is monitored to follow the progress of the reaction.

-

After the theoretical amount of hydrogen has been consumed, the reaction is stopped, and the autoclave is cooled and depressurized.

-

The catalyst is removed by filtration, and the product is isolated from the solvent by distillation.

Caption: Hydrogenation pathway of this compound.

Thiol-yne Addition to this compound

The triple bond of this compound can undergo addition reactions with thiols. The following is a general protocol for a radical-mediated thiol-yne addition.

Materials:

-

This compound

-

Thiol (e.g., thiophenol)

-

Radical initiator (e.g., AIBN)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

-

Add the thiol to the solution.

-

Add a catalytic amount of the radical initiator.

-

Heat the reaction mixture to the decomposition temperature of the initiator (for AIBN, typically 60-80 °C).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The product can be purified by column chromatography.

Caption: Thiol-yne addition to this compound.

Applications in Research and Development

The high reactivity of this compound makes it a useful, albeit challenging, building block in organic synthesis. Its primary applications are in polymer chemistry, where it can be used as a monomer or cross-linking agent to produce materials with unique electronic and physical properties. It also serves as an intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[2]

Safety and Handling

This compound is a highly dangerous substance that should only be handled by experienced professionals in a well-equipped laboratory. It is sensitive to shock, heat, and friction, and can decompose explosively.[3] It is also a peroxide-former.[1] Store in a cool, dark, and well-ventilated area, away from heat sources and oxidizing agents. Always use appropriate personal protective equipment, including safety glasses, face shields, and protective clothing. Work should be conducted behind a blast shield.

Conclusion

This compound is a molecule of significant interest due to its unique conjugated structure and high reactivity. While its instability presents considerable challenges in its handling and characterization, it remains a valuable synthon for the preparation of a variety of organic materials and complex molecules. This guide has provided a comprehensive overview of its nomenclature, structure, and chemical properties, supplemented with detailed experimental protocols and computational data to aid researchers in their work with this fascinating compound. Continued research into safer handling methods and more controlled reaction pathways will undoubtedly expand the utility of this compound in the future.

References

A Technical Guide to the Synthesis of Divinylacetylene: Discovery, History, and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of divinylacetylene (DVA), a highly reactive enyne that has played a pivotal role in the development of synthetic rubber. This document details the seminal work of Father Julius Nieuwland and its subsequent development by Wallace Carothers at DuPont, which led to the production of neoprene. It offers a detailed examination of the primary synthesis route from acetylene (B1199291) using the Nieuwland catalyst, including a step-by-step experimental protocol. Furthermore, this guide summarizes key quantitative data, discusses side reactions and byproducts, and outlines essential safety precautions for handling this hazardous compound. Visual diagrams are provided to illustrate the reaction pathway and experimental workflow.

Introduction

This compound (hexa-1,5-dien-3-yne) is a fascinating and historically significant organic compound, being the simplest conjugated enyne. Its unique structure, featuring two vinyl groups attached to an acetylene core, imparts a high degree of reactivity, making it a valuable intermediate in organic synthesis. The polymerization of acetylene and the subsequent isolation of this compound were critical steps in the quest for synthetic rubber, a journey that revolutionized the polymer industry. This guide aims to provide researchers and professionals with an in-depth understanding of the synthesis of this compound, grounded in its historical context and supported by detailed experimental procedures and safety considerations.

Discovery and History

The story of this compound is intrinsically linked to the pioneering work of Father Julius Arthur Nieuwland, a chemist and priest at the University of Notre Dame.[1]

-

Early 1900s: While conducting his doctoral research on the reactions of acetylene, Nieuwland discovered that passing acetylene gas through a solution of copper(I) chloride and ammonium (B1175870) chloride resulted in the formation of a yellow oil.[2] This oil was identified as a polymer of acetylene, primarily composed of what would later be characterized as this compound.[2] Nieuwland noted the rubber-like properties of this new substance but found it to be too unstable for practical use, as it could polymerize explosively.[2]

-

1925: At a meeting of the American Chemical Society, Nieuwland presented his findings on acetylene polymerization. This presentation caught the attention of Elmer K. Bolton, the director of research at E.I. du Pont de Nemours & Company (DuPont).[2]

-

Late 1920s - Early 1930s: DuPont, seeking to develop a synthetic substitute for natural rubber, initiated a collaboration with Nieuwland. A team of chemists at DuPont, led by Wallace H. Carothers, began to investigate Nieuwland's acetylene polymers. Their research focused on controlling the polymerization reaction to isolate and utilize the monomeric precursors of the rubber-like polymer.

-

The Birth of Neoprene: The DuPont team successfully controlled the reaction to favor the formation of monovinylacetylene. By treating monovinylacetylene with hydrogen chloride, they synthesized chloroprene (B89495) (2-chloro-1,3-butadiene).[3] The subsequent polymerization of chloroprene yielded a stable synthetic rubber with superior properties to natural rubber in many respects, which was commercialized as Neoprene. While this compound was initially a byproduct in the quest for monovinylacetylene, its discovery was the critical first step that paved the way for this groundbreaking innovation.

Synthesis of this compound from Acetylene

The primary method for synthesizing this compound is the dimerization and trimerization of acetylene using the Nieuwland catalyst . This catalyst is a solution of copper(I) chloride (CuCl) and a solubilizing agent, typically ammonium chloride (NH₄Cl) or potassium chloride (KCl), in water.

Reaction Mechanism

The reaction proceeds through the formation of copper acetylide intermediates. The overall process involves the dimerization of acetylene to form monovinylacetylene, which can then react with another molecule of acetylene to yield this compound.

Experimental Protocol: Nieuwland Synthesis

The following is a representative experimental protocol for the synthesis of this compound from acetylene, based on the principles of the Nieuwland reaction.

3.2.1. Materials and Equipment

-

Reagents:

-

Copper(I) chloride (CuCl)

-

Ammonium chloride (NH₄Cl)

-

Hydrochloric acid (HCl, concentrated)

-

Acetylene gas (purified)

-

Inert gas (e.g., nitrogen or argon)

-

Deionized water

-

-

Equipment:

-

Three-necked round-bottom flask

-

Gas inlet tube (extending below the surface of the reaction mixture)

-

Gas outlet connected to a cold trap and a vent

-

Mechanical stirrer

-

Heating mantle with temperature control

-

Thermometer

-

Cold trap (e.g., Dewar condenser with dry ice/acetone)

-

Gas flow meter

-

3.2.2. Procedure

-

Catalyst Preparation:

-

In the three-necked flask, dissolve ammonium chloride in deionized water.

-

Slowly add copper(I) chloride to the ammonium chloride solution while stirring.

-

Add a small amount of concentrated hydrochloric acid to aid in the dissolution of the copper(I) chloride and to prevent the formation of copper(I) oxide. The resulting solution should be clear.

-

-

Reaction Setup:

-

Assemble the reaction apparatus as shown in the workflow diagram below.

-

Purge the entire system with an inert gas to remove all oxygen.

-

Heat the catalyst solution to the desired reaction temperature (typically 60-80°C) with continuous stirring.

-

-

Acetylene Addition:

-

Once the desired temperature is reached, stop the inert gas flow and begin bubbling purified acetylene gas through the catalyst solution via the gas inlet tube.

-

Maintain a steady flow rate of acetylene. The reaction is exothermic, so monitor the temperature closely and adjust the heating as necessary.

-

-

Product Collection:

-

The gaseous products, consisting of unreacted acetylene, monovinylacetylene, and this compound, will exit the flask through the gas outlet.

-

Pass the product stream through a cold trap cooled with a dry ice/acetone slurry to condense the vinylacetylene and this compound. Unreacted acetylene will pass through the trap.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by analyzing the composition of the condensed products periodically using gas chromatography (GC).

-

Once the desired conversion is achieved, stop the acetylene flow and purge the system with an inert gas.

-

Allow the apparatus to cool to room temperature.

-

-

Purification:

-

The collected condensate will be a mixture of monovinylacetylene, this compound, and other byproducts.

-

Careful fractional distillation is required to separate this compound from the other components. Note: this compound is highly unstable and can polymerize explosively, especially when heated. Distillation should be performed at reduced pressure and low temperatures.

-

Quantitative Data

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes typical data gathered from various sources.

| Parameter | Condition | MVA Yield (%) | DVA Yield (%) | Key Byproducts | Reference |

| Catalyst Composition | High CuCl concentration | Lower | Higher | Higher oligomers | General Observation |

| Low CuCl concentration | Higher | Lower | General Observation | ||

| Temperature | 60-70°C | Optimal | Moderate | Acetaldehyde | General Observation |

| > 80°C | Decreases | Increases | Increased polymerization | General Observation | |

| Acetylene Flow Rate | Low | Higher conversion, more DVA | Higher | Higher oligomers | General Observation |

| High | Lower conversion, more MVA | Lower | General Observation | ||

| pH | Acidic (HCl) | Favored | Acetaldehyde | General Observation |

Note: The selective synthesis of this compound is challenging due to the concurrent formation of monovinylacetylene and other byproducts. High acetylene conversion often leads to a greater proportion of higher oligomers and polymers.

Side Reactions and Byproducts

Several side reactions can occur during the synthesis of this compound, leading to a complex product mixture.

-

Formation of Acetaldehyde: Hydration of acetylene in the aqueous acidic medium can produce acetaldehyde.

-

Formation of Higher Oligomers: Further reaction of this compound with acetylene can lead to the formation of higher molecular weight polymers.

-

Oxidation of Catalyst: The Cu(I) in the catalyst can be oxidized to Cu(II), which is inactive for acetylene polymerization.

Alternative Synthesis Routes

While the Nieuwland synthesis is the classic method, other routes to divinylacetylenes have been explored, particularly for substituted derivatives. One notable method is the vapor-phase dehydration of tertiary vinyl acetylenic alcohols over an alumina (B75360) catalyst. This method can produce substituted divinylacetylenes with good yields.

Safety and Handling

This compound is a highly hazardous substance and must be handled with extreme caution.

-

Explosion Hazard: this compound is unstable and can polymerize violently, especially in the presence of oxygen, upon heating, or on exposure to light. It is a peroxide-former, and the peroxides are shock-sensitive explosives.[4]

-

Toxicity: The toxicological properties of this compound are not well-documented, but it should be handled as a toxic substance.

-

Formation of Copper Acetylide: A significant hazard in the Nieuwland synthesis is the formation of copper(I) acetylide (Cu₂C₂), a highly sensitive and explosive compound.[5][6][7][8][9] Dry copper acetylide can detonate with slight shock or heat.[6][8][9] It is crucial to keep the reaction mixture acidic to minimize the formation of copper acetylide precipitate.

Recommended Safety Precautions:

-

All work with this compound should be conducted in a well-ventilated fume hood.

-

Use appropriate personal protective equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves.

-

The reaction apparatus should be assembled behind a blast shield.

-

Avoid the use of copper or brass fittings in any part of the apparatus that will come into contact with acetylene or this compound.

-

Ensure the reaction mixture remains acidic throughout the synthesis.

-

Never distill this compound to dryness.

-

Store this compound at low temperatures in the dark and under an inert atmosphere.

Conclusion

The discovery and synthesis of this compound represent a landmark achievement in the history of polymer chemistry. The pioneering research of Julius Nieuwland and the subsequent industrial development by Wallace Carothers and his team at DuPont not only led to the creation of neoprene but also laid the foundation for much of modern acetylene chemistry. While the synthesis of this compound is fraught with challenges and significant safety hazards, a thorough understanding of the reaction mechanism, careful control of reaction conditions, and strict adherence to safety protocols can enable its successful preparation and use in research and development. This guide provides a foundational resource for scientists and professionals working in this exciting and historically important area of chemistry.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. file.chemscene.com [file.chemscene.com]

- 3. Vinylacetylene - Wikipedia [en.wikipedia.org]

- 4. This compound | C6H6 | CID 61222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. icheme.org [icheme.org]

- 6. Copper(I) acetylide - Wikipedia [en.wikipedia.org]

- 7. Cas 1117-94-8,COPPER(I)ACETYLIDE | lookchem [lookchem.com]

- 8. Copper(I) acetylide - Sciencemadness Wiki [sciencemadness.org]

- 9. COPPER(I) ACETYLIDE CAS#: 1117-94-8 [m.chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Divinylacetylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinylacetylene, systematically named hexa-1,5-dien-3-yne, is a highly unsaturated organic compound with the chemical formula C₆H₆.[1] It consists of a six-carbon chain containing two vinyl groups (C=C) conjugated with a central acetylene (B1199291) (C≡C) triple bond.[2] This unique structure imparts significant reactivity to the molecule, making it a subject of interest in organic synthesis and polymer chemistry. However, its high reactivity also contributes to its instability and hazardous nature. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including available spectral data, reaction characteristics, and safety considerations.

Physical Properties

This compound is a volatile and highly reactive substance. A summary of its key physical properties is presented in the table below. It is important to note that due to its instability, some physical properties are not extensively documented.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆ | [1] |

| Molecular Weight | 78.11 g/mol | [1][2] |

| IUPAC Name | hexa-1,5-dien-3-yne | [1][3] |

| CAS Number | 821-08-9 | [1][3] |

| Boiling Point | 85.0 °C | |

| Melting Point | -88.0 °C | |

| Density | Data not available | |

| Solubility in Water | Data not available | |

| Solubility in Organic Solvents | Data not available |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following is a summary of available spectral information.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The presence of both C=C and C≡C bonds, as well as vinylic C-H bonds, can be confirmed. A vapor-phase IR spectrum is available on PubChem.[1]

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides further structural information. The top three peaks observed in the GC-MS analysis are at m/z values of 78 (molecular ion), 52, and 51.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Properties and Reactivity

This compound is characterized by its high reactivity, which is a direct consequence of its conjugated system of double and triple bonds.

Polymerization

This compound readily undergoes polymerization, especially in the presence of air or upon heating.[4] This process can be spontaneous and even explosive. The polymerization can proceed through a series of stages, initially forming soft gels and eventually leading to hard, brittle resins.

Experimental Protocol: Thermal Polymerization of this compound (General Procedure)

Caution: The polymerization of this compound can be highly exothermic and potentially explosive. This procedure should only be carried out by experienced chemists in a well-ventilated fume hood with appropriate safety precautions, including a blast shield.

A general procedure for the thermal polymerization of this compound involves heating the neat monomer in an inert atmosphere. The reaction progress can be monitored by the increase in viscosity of the mixture. For instance, heating this compound at 80°C for several hours can lead to the formation of an oily polymer.[4] However, a detailed, step-by-step, and validated laboratory protocol for controlled polymerization is not available in the searched literature.

Addition Reactions

The double and triple bonds in this compound are susceptible to electrophilic and nucleophilic addition reactions. For example, it can react with halogens like bromine.

Cycloaddition Reactions

The conjugated diene-like character of this compound allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as the diene component.[5]

Synthesis

The primary industrial synthesis of this compound involves the trimerization of acetylene.

Experimental Protocol: Synthesis of this compound from Acetylene (General Industrial Method)

The synthesis of this compound is typically achieved through the oligomerization of acetylene using a catalyst system, often based on copper(I) chloride. A common industrial method is the Nieuwland process, where acetylene gas is passed through an acidic aqueous solution of cuprous chloride and a solubilizing agent like ammonium (B1175870) chloride or an alkali metal chloride. This process yields a mixture of vinylacetylene and this compound.

Visualizations

Synthesis of this compound from Acetylene

Caption: General reaction scheme for the synthesis of this compound from acetylene.

Polymerization of this compound

Caption: Simplified workflow for the polymerization of this compound.

Electrophilic Addition of Bromine to this compound (A Representative Reaction)

References

The Conjugated System of Divinylacetylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinylacetylene, systematically named hexa-1,5-dien-3-yne, is a fascinating and highly reactive organic molecule featuring a conjugated system of alternating double and triple bonds (an enyne).[1] This conjugation imparts unique electronic and chemical properties to the molecule, making it a subject of interest in materials science and synthetic chemistry. Its structure, C6H6, is an isomer of benzene, further highlighting its chemical significance.[1] This technical guide provides an in-depth exploration of the core aspects of this compound's conjugated system, including its molecular structure, spectroscopic properties, and reactivity in key chemical transformations. Due to the limited availability of experimental data for this compound, this guide incorporates computational data to provide a comprehensive understanding of its properties.

Molecular Structure and Geometry

The geometry of this compound is fundamental to understanding its conjugated system. The linear arrangement of the acetylene (B1199291) group and the planar vinyl groups allows for effective overlap of p-orbitals, leading to electron delocalization across the molecule.

Data Presentation: Molecular Geometry

| Parameter | Bond | Calculated Value |

| Bond Length | C1=C2 | 1.34 Å |

| C2-C3 | 1.43 Å | |

| C3≡C4 | 1.21 Å | |

| C4-C5 | 1.43 Å | |

| C5=C6 | 1.34 Å | |

| C-H (vinyl) | ~1.09 Å | |

| Bond Angle | ∠C1-C2-C3 | 122.5° |

| ∠C2-C3-C4 | 178.5° | |

| ∠C3-C4-C5 | 178.5° | |

| ∠C4-C5-C6 | 122.5° | |

| ∠H-C-C | ~120° |

Note: These values are representative of computational chemistry studies and may vary slightly depending on the level of theory and basis set used.

Spectroscopic Properties

The conjugated nature of this compound gives rise to characteristic spectroscopic signatures.

UV-Vis Spectroscopy

The extended π-system in this compound results in absorption in the ultraviolet-visible region of the electromagnetic spectrum. The energy of the electronic transitions, and thus the absorption maxima (λmax), is sensitive to the extent of conjugation.

Experimental UV-Vis spectra for this compound are not widely reported. However, Time-Dependent Density Functional Theory (TD-DFT) calculations can predict the electronic absorption spectrum.

| Transition | Calculated λmax | Oscillator Strength |

| π → π* | ~230 - 250 nm | (Calculated value) |

Note: The calculated λmax is an estimation and can be influenced by solvent effects.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in this compound. The chemical shifts are influenced by the electron density and hybridization of the atoms within the conjugated system.

The following table presents calculated 1H and 13C NMR chemical shifts for this compound.

| Nucleus | Position | Calculated Chemical Shift (ppm) |

| 1H | H1, H6 (trans to C-C) | ~5.4 - 5.6 |

| H1', H6' (cis to C-C) | ~5.6 - 5.8 | |

| H2, H5 | ~6.2 - 6.4 | |

| 13C | C1, C6 | ~118 - 120 |

| C2, C5 | ~135 - 137 | |

| C3, C4 | ~85 - 87 |

Note: Chemical shifts are relative to a standard (e.g., TMS) and are influenced by the computational method and solvent model used.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not as prevalent as for other simple hydrocarbons. However, general methods for the synthesis of vinylacetylenes can be adapted.

Synthesis of this compound

A common route to vinylacetylenes involves the dimerization of acetylene or the elimination reactions of dihaloalkanes. The following is a generalized protocol for the synthesis of this compound from the dimerization of acetylene.

Materials:

-

Acetylene gas

-

Cuprous chloride (CuCl)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Hydrochloric acid (HCl)

-

Water

-

Inert gas (e.g., Nitrogen or Argon)

-

Reaction vessel with a gas inlet and outlet, and a stirring mechanism

Procedure:

-

Prepare the catalyst solution by dissolving cuprous chloride and ammonium chloride in a minimal amount of aqueous hydrochloric acid under an inert atmosphere.

-

Purge the reaction vessel with an inert gas.

-

Introduce the catalyst solution into the reaction vessel and heat to the desired temperature (typically 50-70 °C).

-

Slowly bubble acetylene gas through the stirred catalyst solution. The flow rate should be carefully controlled to favor the formation of this compound over other oligomers.

-

The product, being a volatile liquid, can be collected from the gas stream by passing it through a cold trap.

-

The crude product may contain vinylacetylene and other oligomers and should be purified by distillation.

Safety Note: this compound is a highly reactive and potentially explosive compound. All manipulations should be carried out in a well-ventilated fume hood, under an inert atmosphere, and with appropriate safety precautions.

Reactivity of the Conjugated System

The conjugated system of this compound is the site of its key chemical reactivity, participating in cycloaddition reactions and polymerization.

Cycloaddition Reactions: The Diels-Alder Reaction

This compound can act as a diene in the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. The reaction involves the [4+2] cycloaddition of the conjugated diene system with a dienophile.

Caption: Diels-Alder reaction of this compound.

Polymerization

The presence of multiple unsaturated bonds makes this compound a monomer for various types of polymerization, leading to polymers with interesting electronic and material properties.

Cationic polymerization of this compound can be initiated by a strong acid or a Lewis acid, which attacks one of the double or triple bonds to form a carbocationic intermediate. This intermediate then propagates by adding to subsequent monomer units.

Caption: Cationic polymerization of this compound.

Anionic polymerization is initiated by a nucleophile, such as an organometallic compound, which adds to one of the unsaturated bonds of this compound to generate a carbanionic propagating species.

Caption: Anionic polymerization of this compound.

Conclusion

This compound represents a simple yet versatile building block in organic chemistry. Its conjugated system dictates its structure, spectroscopic behavior, and reactivity. While experimental data on this molecule is limited, computational studies provide valuable insights into its fundamental properties. The ability of this compound to undergo cycloaddition and polymerization reactions opens avenues for the synthesis of complex cyclic molecules and novel polymeric materials. Further experimental investigation into the properties and reactivity of this compound is warranted to fully unlock its potential in various scientific and industrial applications.

References

Methodological & Application

Application Notes and Protocols for the Polymerization of Divinylacetylene Using Ziegler-Natta Catalysts

Introduction

Ziegler-Natta catalysts are a class of catalysts used in the synthesis of polymers from 1-alkenes.[1] Discovered by Karl Ziegler and Giulio Natta, for which they were awarded the Nobel Prize in Chemistry in 1963, these catalysts are typically composed of a transition metal halide from groups IV-VIII (e.g., titanium tetrachloride, TiCl₄) and an organometallic cocatalyst from groups I-III, such as a trialkylaluminum compound (e.g., triethylaluminum (B1256330), Al(C₂H₅)₃ or triisobutylaluminum (B85569), Al(i-Bu)₃).[2]

The polymerization of conjugated monomers like divinylacetylene (CH₂=CH-C≡C-CH=CH₂) with Ziegler-Natta catalysts is expected to be complex due to the presence of multiple reactive sites (two vinyl groups and one acetylene (B1199291) group). The polymerization can potentially proceed through one or more of these unsaturated bonds, leading to a variety of polymer structures, including linear polymers, branched polymers, and highly cross-linked networks. The choice of catalyst components, their molar ratio, and the polymerization conditions will significantly influence the final polymer structure and properties.

Catalyst Systems

A typical Ziegler-Natta catalyst system that could be adapted for this compound polymerization consists of:

-

Catalyst (Pre-catalyst): A transition metal compound, most commonly titanium tetrachloride (TiCl₄). Other possibilities include other titanium halides (e.g., TiCl₃) or compounds of other transition metals like vanadium or zirconium.

-

Cocatalyst (Activator): An organoaluminum compound, such as triethylaluminum (TEAL), triisobutylaluminum (TIBAL), or diethylaluminum chloride (DEAC). The cocatalyst alkylates the transition metal center to create the active catalytic species.

Proposed Polymerization Mechanism

The polymerization of this compound is likely to proceed via a coordination polymerization mechanism, similar to other monomers polymerized with Ziegler-Natta catalysts. The generally accepted mechanism for Ziegler-Natta polymerization is the Cossee-Arlman mechanism.[1] This mechanism involves the following key steps:

-

Activation of the Catalyst: The organoaluminum cocatalyst reacts with the transition metal pre-catalyst to form an active site, which is a transition metal-carbon bond.

-

Monomer Coordination: The this compound monomer coordinates to the vacant orbital of the transition metal at the active center. Coordination could occur through one of the vinyl groups or the acetylene group.

-

Insertion (Propagation): The coordinated monomer inserts into the transition metal-carbon bond, extending the polymer chain. This step is repeated, leading to the growth of the polymer.

-

Chain Termination: The growing polymer chain can be terminated through various processes, such as β-hydride elimination or reaction with a chain transfer agent.

Due to the conjugated and multifunctional nature of this compound, side reactions such as cross-linking through the pendant vinyl or acetylene groups are highly probable, leading to an insoluble, network polymer.

Caption: Generalized Cossee-Arlman mechanism for Ziegler-Natta polymerization.

Generalized Experimental Protocol

This protocol describes a general procedure for the polymerization of this compound in a solution system. Caution: Ziegler-Natta catalysts and their components are highly reactive, pyrophoric, and sensitive to moisture and oxygen. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. This compound is a reactive and potentially hazardous monomer.

Materials and Reagents

-

This compound (freshly distilled and inhibitor-free)

-

Titanium tetrachloride (TiCl₄)

-

Triisobutylaluminum (Al(i-Bu)₃) or other suitable organoaluminum cocatalyst

-

Anhydrous solvent (e.g., toluene, heptane, or hexane)

-

Methanol (B129727) (for quenching)

-

Hydrochloric acid (for catalyst residue removal)

-

Nitrogen or Argon gas (high purity)

Equipment

-

Schlenk line or glovebox

-

Glass reactor with a mechanical stirrer, temperature control, and ports for reagent addition and inert gas flow

-

Syringes and cannulas for liquid transfer

-

Standard laboratory glassware (dried in an oven and cooled under inert gas)

Experimental Procedure

-

Reactor Preparation: The polymerization reactor is thoroughly dried and purged with inert gas.

-

Solvent and Monomer Addition: Anhydrous solvent is transferred to the reactor via cannula. The desired amount of freshly distilled this compound is then added. The solution is brought to the desired polymerization temperature.

-

Catalyst Component Addition:

-

The organoaluminum cocatalyst (e.g., Al(i-Bu)₃) is added to the reactor via syringe.

-

The TiCl₄ is then added slowly to the stirred solution. The order of addition can be varied and will affect catalyst formation and activity. The molar ratio of the cocatalyst to the catalyst (Al/Ti ratio) is a critical parameter to be optimized.

-

-

Polymerization: The reaction mixture is stirred at a constant temperature for the desired polymerization time. The formation of a solid precipitate (the polymer) is expected.

-

Quenching and Polymer Isolation:

-

The polymerization is terminated by the addition of methanol to deactivate the catalyst.

-

The resulting polymer is filtered and washed repeatedly with a mixture of hydrochloric acid in methanol to remove catalyst residues, followed by washing with pure methanol.

-

-

Drying: The polymer is dried under vacuum at a moderate temperature to a constant weight.

Caption: Generalized experimental workflow for this compound polymerization.

Data Presentation: Key Parameters for Optimization

As no specific data is available, the following table outlines the crucial experimental parameters that would need to be systematically varied and studied to develop a successful polymerization protocol for this compound.

| Parameter | Range for Optimization | Expected Influence |

| Catalyst System | TiCl₄/Al(i-Bu)₃, TiCl₄/Al(C₂H₅)₃, etc. | Affects catalyst activity, polymer structure, and molecular weight. |

| Al/Ti Molar Ratio | 1 to 10 | Crucial for catalyst activation; affects polymerization rate and yield. |

| Monomer Concentration | 0.1 to 2.0 M | Influences polymerization rate and polymer properties. |

| Polymerization Temperature | -20 to 80 °C | Affects reaction rate, catalyst stability, and polymer structure (degree of cross-linking). |

| Polymerization Time | 0.5 to 24 hours | Determines monomer conversion and polymer yield. |

| Solvent | Aliphatic vs. Aromatic Hydrocarbons | Can influence catalyst solubility, activity, and polymer morphology. |

Characterization of Poly(this compound)

The resulting polymer should be characterized to understand its structure and properties. Due to the high likelihood of cross-linking, the polymer is expected to be largely insoluble.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer and to ascertain which of the unsaturated bonds of the monomer have participated in the polymerization.

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the polymer's microstructure.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymer.

-

Scanning Electron Microscopy (SEM): To study the morphology of the polymer particles.

-

Elemental Analysis: To determine the carbon and hydrogen content of the polymer.

Conclusion

The polymerization of this compound with Ziegler-Natta catalysts represents a challenging but potentially rewarding area of research for the synthesis of novel carbon-rich, cross-linked materials. The protocols and information provided here serve as a foundational guide for researchers to begin exploring this chemistry. Significant experimental work will be required to optimize the reaction conditions and to fully characterize the resulting polymer.

References

Application Notes and Protocols: Synthesis of Chloroprene from Divinylacetylene Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of chloroprene (B89495) (2-chloro-1,3-butadiene), a critical monomer for the production of neoprene, focusing on a pathway that utilizes divinylacetylene as a key intermediate. While the primary industrial route to chloroprene involves the dimerization of acetylene (B1199291) to vinylacetylene followed by hydrochlorination, this compound is a significant byproduct of this initial dimerization. This document outlines the theoretical conversion of this this compound byproduct to chloroprene, offering a potential route to improve overall process efficiency. Due to the hazardous nature of this compound, stringent safety protocols are emphasized throughout.

Introduction

Chloroprene is a vital monomer in the production of polychloroprene, a synthetic rubber known for its excellent chemical and physical properties. The traditional synthesis of chloroprene via the acetylene route consists of two main stages: the dimerization of acetylene to monovinylacetylene (MVA), and the subsequent hydrochlorination of MVA to yield chloroprene.[1][2] During the dimerization of acetylene, a notable byproduct, this compound (DVA), is also formed.[2][3] this compound is a highly reactive and potentially explosive compound that can form explosive peroxides.[4] This document details the subsequent reaction of the this compound intermediate with hydrochloric acid to produce chloroprene.